molecular formula C15H17NO3 B3056452 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 71510-42-4

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3056452
CAS No.: 71510-42-4
M. Wt: 259.3 g/mol
InChI Key: IIZCUXFEKAXMAG-UHFFFAOYSA-N
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Description

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione ( 71510-42-4) is an organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound, characterized by its phthalimide core, is supplied as a powder for research applications . The phthalimide scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities and favorable safety profile compared to other imide classes . While research on this specific alkyl-chain derivative is ongoing, compounds based on the 1H-isoindole-1,3(2H)-dione core are extensively investigated for their potent pharmacological properties. These include notable analgesic potential in various pain models, such as neuropathic, inflammatory, and tonic pain, as demonstrated by recent studies on related derivatives . Furthermore, the isoindole-1,3-dione moiety is a key structural feature in molecules studied as cyclooxygenase (COX) inhibitors , which are valuable targets for anti-inflammatory research . Beyond pain and inflammation, this chemical class is also explored for neuropharmacological applications , including the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which are relevant to neurodegenerative conditions like Alzheimer's disease . Researchers value this compound as a versatile building block for synthesizing novel derivatives and probing structure-activity relationships. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(6-oxoheptyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(17)7-3-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCUXFEKAXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459889
Record name 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71510-42-4
Record name 2-(6-Oxoheptyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71510-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with heptanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained in good yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research has indicated that isoindole derivatives, including this compound, may have therapeutic potential due to their biological activity. They are being studied for their potential use in drug development.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The isoindole-1,3-dione core is highly modular, allowing diverse substitutions that significantly alter pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoindole-1,3-dione Derivatives

Compound Name Substituent Molecular Weight CAS Number Key Applications/Findings
2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione 6-oxoheptyl ~275.3* N/A Potential intermediate for PROTACs
Thalidomide (2-(2,6-dioxopiperidin-3-yl) derivative) 2,6-dioxopiperidin-3-yl 258.23 50-35-1 Anticancer (multiple myeloma)
2-(6-sulfanylhexyl)-2,3-dihydro-1H-isoindole-1,3-dione 6-sulfanylhexyl 263.36 85847-47-8 Life science research reagent
2-[6-(Methylsulfanyl)hexyl] derivative 6-(methylsulfanyl)hexyl 277.38 59501-75-6 Drug impurity reference standard
4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione (Compound 18) 4-methoxy, benzimidazol-2-yl butyl N/A N/A High serotonin receptor (5-HTR) affinity
2-[(2-methylpiperidin-1-yl)methyl] derivative (2-methylpiperidin-1-yl)methyl 258.32 N/A Anticancer (synthesized for SAR studies)

*Calculated based on molecular formula (C₁₅H₁₇NO₃).

Key Observations:

Substituent Impact on Bioactivity: The 2,6-dioxopiperidin-3-yl group in thalidomide is critical for its proteasome-targeting activity, enabling degradation of oncoproteins . Sulfanyl chains (e.g., 6-sulfanylhexyl) may improve lipophilicity, altering membrane permeability compared to oxo derivatives .

Physical-Chemical Properties: Thalidomide’s dioxopiperidine ring introduces hydrogen-bonding capacity, enhancing target engagement .

Structure-Activity Relationships (SAR)

  • Position of Substituents : Substitutions at the 2-position of the isoindole ring (e.g., thalidomide) are common in therapeutics, while 4-position modifications (e.g., 4-methoxy derivatives) correlate with receptor-specific effects .
  • Chain Length and Terminal Groups :
    • Longer chains (e.g., heptyl vs. hexyl) may prolong metabolic half-life but reduce solubility.
    • Terminal oxo groups (as in the target compound) vs. sulfanyl or methylsulfanyl groups influence electronic properties and steric bulk, modulating interactions with enzymatic targets .

Notes

  • Synthesis Challenges : Steric hindrance from bulky substituents (e.g., piperidinyl groups) may require optimized catalysts or conditions .
  • Safety Considerations : Many isoindole-dione derivatives lack comprehensive toxicity data, necessitating rigorous profiling before therapeutic use .

Biological Activity

Introduction

The compound 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 71510-42-4) is a derivative of isoindoline-1,3-dione, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Chemical FormulaC15H17NO3
Molecular Weight259.3 g/mol
IUPAC Name2-(6-oxoheptyl)isoindole-1,3-dione
AppearancePowder
Storage TemperatureRoom Temperature

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anti-inflammatory properties. For instance, in a comparative study involving cyclooxygenase (COX) inhibition, several derivatives showed higher inhibition rates for COX-2 compared to the reference drug meloxicam. Specifically:

  • Compounds B and D exhibited greater COX-2 inhibition than meloxicam.
  • The COX-2/COX-1 ratio indicates selectivity towards COX-2 inhibition for several compounds, with some showing comparable selectivity to meloxicam .

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro tests revealed that it possesses the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity was assessed through various assays measuring oxidative stress reduction in cellular models .

3. Neuroprotective Effects

In the context of neurodegenerative diseases, 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Molecular docking studies indicated strong binding affinity to AChE and butyrylcholinesterase (BuChE), with IC50 values suggesting effective inhibition at micromolar concentrations:

  • IC50 for AChE: 10–140 µM
  • IC50 for BuChE: 11–80 µM .

Case Studies

Case Study 1: Inhibition of Cyclooxygenases

In a study assessing the pharmacological profile of various isoindoline derivatives, it was found that compound E demonstrated a selective inhibition of COX-2 with a ratio exceeding that of meloxicam. This suggests potential use in treating inflammatory conditions where COX-2 plays a critical role .

Case Study 2: Neurodegenerative Disease Models

In another research effort focusing on Alzheimer's disease models, derivatives including the target compound were synthesized and tested for their ability to inhibit cholinesterases. The results indicated promising neuroprotective effects, paving the way for further development as therapeutic agents against cognitive decline .

The biological activities of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be attributed to its structural features that facilitate interactions with key biological targets:

  • Cyclooxygenase Inhibition : The compound's ability to bind and inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Cholinesterase Inhibition : The structural attributes allow it to effectively inhibit AChE and BuChE, which are crucial in regulating neurotransmitter levels in neurodegenerative conditions.
  • Antioxidant Mechanism : The presence of functional groups capable of donating electrons aids in scavenging free radicals, thereby mitigating oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione?

  • Methodology : The compound can be synthesized via a Mannich-type reaction. For example, heating phthalimide with formaldehyde and a cyclic amine (e.g., 2,6-dimethylpiperidine) in ethanol under reflux at 70°C for 3 hours. Post-reaction, crystallization and purification yield the target compound. Structural confirmation is achieved via ¹H-NMR, ¹³C-NMR, FT-IR, and elemental analysis . Alternative routes involve reacting phthalic anhydride with amino ketones (e.g., 5-aminopiperidin-2-one) in acetic acid to form isoindole-dione derivatives .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For non-crystalline samples, spectroscopic techniques such as ¹H/¹³C NMR (to confirm proton/carbon environments), FT-IR (to identify carbonyl stretches at ~1700–1750 cm⁻¹), and mass spectrometry (for molecular weight verification) are employed. Polar surface area (PSA) and logP values can be calculated using software like Molinspiration or experimentally determined via HPLC .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Methodology :

  • LogP : Experimentally determined via shake-flask method or HPLC retention times; computationally estimated using tools like ChemAxon .
  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., 260°C for brominated analogs) .
  • Stability : Assessed under varying temperatures, pH, and light exposure via accelerated degradation studies monitored by TLC/HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylpropionamide) enhance solubility and reaction rates at 110°C .
  • Catalysts : Use of Selectfluor® for electrophilic activation or KOH as a base in ethanol to deprotonate intermediates .
  • Workflow : Design of experiments (DoE) to test variables (temperature, stoichiometry) and analyze outcomes via response surface methodology (RSM).

Q. What computational tools are suitable for predicting the compound’s bioactivity and binding affinity?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like the androgen receptor .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier penetration, and toxicity .
  • QSAR Models : Utilize datasets of isoindole-dione derivatives to correlate structural features (e.g., substituent electronegativity) with activity .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points)?

  • Methodology :

  • Experimental Replication : Reproduce measurements using standardized protocols (e.g., ASTM distillation for boiling points).
  • Peer-Data Comparison : Cross-reference with analogs (e.g., 2-(4-oxocyclohexyl) derivatives show boiling points ~410°C) .
  • Error Analysis : Identify confounding factors (e.g., impurities, instrument calibration) via gas chromatography-mass spectrometry (GC-MS) .

Q. What strategies are employed to assess the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Oxidative Stability : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways.
  • Storage Recommendations : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation/hydrolysis .

Q. How are isoindole-dione derivatives tailored for targeted protein degradation (e.g., PROTACs)?

  • Methodology :

  • Linker Design : Introduce PEG or alkyl chains (e.g., 2-(2,6-dioxopiperidin-3-yl) groups) to enhance solubility and binding to E3 ligases .
  • Cellular Assays : Measure degradation efficiency in androgen receptor (AR)-positive cell lines via western blot or immunofluorescence .
  • SAR Studies : Modify substituents (e.g., bromine at position 4) to optimize proteasome recruitment and reduce off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione

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